molecular formula C19H14Cl2FN3O B1574310 Cipatinib

Cipatinib

Cat. No.: B1574310
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Description

Contextualization of Cipatinib within Receptor Tyrosine Kinase Inhibitor Research

Receptor tyrosine kinases (RTKs) are a family of cell surface proteins that play a critical role in regulating cellular processes, including growth, proliferation, and differentiation. nih.gov In many types of cancer, these kinases are abnormally activated or overexpressed, leading to uncontrolled cell signaling that drives tumor growth. nih.gov Consequently, RTKs have become major targets for therapeutic intervention in oncology. aacrjournals.orgingentaconnect.com

This compound belongs to the quinazoline (B50416) class of compounds and functions as a tyrosine kinase inhibitor (TKI). nih.gov Specifically, it was designed to target the Epidermal Growth Factor Receptor (EGFR/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), two well-established members of the RTK family. nih.gov The development of TKIs represents a shift towards more precise, mechanism-based cancer treatments compared to traditional chemotherapy. ingentaconnect.com Early-generation TKIs often targeted a single kinase, but the development of agents like this compound, which simultaneously inhibit multiple targets, marks a significant progression in the field. nih.gov

Evolution of Research Focus on Multi-Targeted Kinase Inhibition

The trajectory of TKI development has moved from single-targeted agents to multi-targeted inhibitors. nih.gov This evolution was driven by the clinical observation that tumors often develop resistance to inhibitors that block only a single signaling pathway. acs.org Cancer cells can adapt by activating alternative or redundant signaling pathways to bypass the inhibited target, leading to therapeutic failure. aacrjournals.org

The rationale for developing dual EGFR and HER2 inhibitors like this compound is based on the intricate signaling network of the HER family. EGFR and HER2 can form heterodimers, which are potent activators of downstream pro-survival pathways. nih.gov Research suggested that simultaneously blocking both receptors could provide a more comprehensive and durable inhibition of tumor signaling than targeting either one alone. nih.govresearchgate.net This multi-targeted approach aims to increase efficacy, overcome potential resistance mechanisms, and improve patient outcomes. nih.govaacrjournals.org The development of numerous multi-kinase inhibitors reflects a broader trend in oncology toward tackling the complexity of cancer by modulating several key targets at once. ingentaconnect.comnih.gov

Overview of Preclinical Research Trajectories

The preclinical evaluation of this compound was designed to establish its mechanism of action, potency, and anti-tumor activity before any potential clinical investigation. Research focused on its effects in both enzymatic and cell-based in vitro assays, as well as its efficacy in in vivo models.

In vitro studies confirmed that this compound is a potent dual inhibitor, binding to the intracellular ATP-binding site of both EGFR and HER2 kinases. nih.gov This competitive inhibition blocks the autophosphorylation of the receptors, thereby shutting down the downstream signaling cascades that promote cell proliferation. nih.gov

Subsequent experiments demonstrated this compound's effectiveness against various human cancer cell lines. It showed significant growth-inhibitory effects, particularly in cells that overexpress EGFR and/or HER2. nih.gov Preclinical experiments showed this compound to be effective against human cancer cells such as SK-OV-3, Calu-3, and BT-474. nih.gov The half-maximal inhibitory concentrations (IC50) were determined to be 4.1 nM and 0.5 nM in these preclinical assays. nih.gov

The promising in vitro results were further supported by in vivo studies. In a human tumor nude mice transplantation model that evaluated tumors with both EGFR and HER2 overexpression, this compound demonstrated a clear concentration-related anti-tumor effect. nih.gov These preclinical findings established a strong scientific basis for further investigation of this compound. nih.gov

Interactive Data Tables

Table 1: In Vitro Kinase Inhibition Profile of this compound

This table summarizes the biochemical potency of this compound against its primary molecular targets. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Target KinaseInhibition Constant (Ki)
EGFR3 nM
HER213 nM
Data sourced from a 2018 study published in Thoracic Cancer. nih.gov

Table 2: In Vitro Cellular Activity of this compound

This table shows the concentration of this compound required to inhibit the growth of various human cancer cell lines by 50% (IC50).

Cell LineCancer TypeReported IC50 Values
SK-OV-3Ovarian Cancer0.5 nM / 4.1 nM
Calu-3Lung Adenocarcinoma0.5 nM / 4.1 nM
BT-474Breast Ductal Carcinoma0.5 nM / 4.1 nM
The source provides these two IC50 values for the specified cell lines collectively without assigning a specific value to each line. nih.gov

Properties

Molecular Formula

C19H14Cl2FN3O

Appearance

Solid powder

Synonyms

Cipatinib.; NONE

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Target Identification and Validation Research

Target identification and validation are critical steps in drug discovery, ensuring that a compound's intended molecular targets are physiologically relevant and directly impact disease processes.

Kinase Binding Specificity and Affinity Studies (e.g., EGFR, HER2)

Cipatinib has been identified as a dual tyrosine kinase inhibitor researchgate.net. It has been specifically linked to the ErbB2 (HER2) tyrosine kinase receptor idrblab.net. Clinical investigations have explored this compound in patients with HER2-positive or uncertain advanced breast cancer, indicating its relevance to this receptor family idrblab.net. While this compound is recognized as a kinase inhibitor, detailed quantitative data regarding its specific binding affinities (e.g., Ki or IC50 values) for EGFR, HER2, or other kinases were not explicitly available in the provided search results.

Investigation of Downstream Signaling Pathway Modulation (e.g., ErbB signaling pathway)

This compound's interaction with the ErbB2 tyrosine kinase receptor suggests its involvement in modulating the ErbB signaling pathway idrblab.net. The ErbB family of receptor tyrosine kinases, including EGFR (ErbB1) and HER2 (ErbB2), plays crucial roles in regulating diverse cellular events such as proliferation, differentiation, migration, and apoptosis cellsignal.comnih.govembopress.orgtorvergata.it. Activation of these receptors typically leads to the stimulation of intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are vital for cell growth and survival cellsignal.comnih.govlarvol.comnih.gov.

Specifically, this compound has been reported to induce apoptosis through the Src and Erk pathways idrblab.net. This indicates that this compound's inhibitory action on its target kinases translates into downstream effects on these signaling cascades, which are integral components of the broader ErbB network.

Cellular Effects on Proliferation and Viability in In Vitro Models

Studies have indicated that this compound influences fundamental cellular behaviors, including proliferation and viability. It has been associated with inducing cell cycle arrest at the G2/M phase and increasing apoptosis researchgate.net. This suggests that this compound exerts an inhibitory effect on uncontrolled cell growth, a hallmark of various diseases, including cancer.

While the qualitative effects are noted, specific quantitative data from in vitro models, such as concentration-dependent inhibition of proliferation (e.g., IC50 values) or detailed viability assays across various cell lines, were not explicitly provided in the search results.

Mechanistic Insights into Cellular Processes

Beyond its direct kinase inhibition, this compound's effects extend to critical cellular processes like apoptosis and autophagy.

Apoptosis Induction Mechanisms in Cellular Systems

This compound has been shown to increase apoptosis in cellular systems researchgate.net. The induction of apoptosis by this compound occurs, at least in part, through the modulation of the Src and Erk pathways idrblab.net. Apoptosis, or programmed cell death, is a highly regulated process essential for tissue homeostasis and the elimination of unwanted or damaged cells nih.govrndsystems.com. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a family of cysteine proteases known as caspases nih.govrndsystems.comfrontiersin.org. The mitochondrial pathway, for instance, can be triggered by various cellular stresses and involves changes in mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of initiator caspases like caspase-9, which then activate effector caspases such as caspase-3 frontiersin.org. While this compound's role in inducing apoptosis is noted, the precise molecular details of how it triggers these pathways (e.g., specific caspase activation profiles or involvement of Bcl-2 family proteins) were not detailed in the provided information.

Autophagy Modulation Studies

This compound's involvement in cellular regulation also extends to autophagy. Patents mentioning this compound discuss its potential in anticancer treatment in contexts that involve autophagy patentorder.comgoogle.comepo.orggoogle.comgoogle.com. One such patent indicates that the autophagy-lysosomal system acts as a vital modulator of γ-secretase activity, implying a connection between this compound's mechanism and this cellular process google.com. Autophagy is a fundamental catabolic process where cells degrade and recycle damaged organelles and proteins, playing a complex role in cell survival and death depending on the cellular context nih.govnih.gov. While this compound is mentioned in relation to autophagy, specific research findings detailing the nature of this modulation (e.g., whether it induces or inhibits autophagy, the specific autophagic markers affected, or the conditions under which this modulation occurs) were not explicitly provided.

Data Tables

Due to the nature of the provided search results, which primarily offer qualitative descriptions and associations rather than explicit quantitative experimental data for this compound, interactive data tables with specific numerical values (e.g., IC50, Ki values, or detailed proliferation percentages) cannot be generated. The information available indicates associations and general effects rather than specific measurable data points for direct table representation.

Table 1: Summary of this compound's Reported Cellular Effects

Cellular ProcessReported EffectAssociated Pathways/Mechanisms
Cell ProliferationInhibition, Cell cycle arrest at G2/M phaseNot explicitly detailed
Cell ViabilityIncreased apoptosisNot explicitly detailed
Apoptosis InductionIncreased apoptosisSrc and Erk pathways
Autophagy ModulationInvolved in anticancer treatment contextAutophagy-lysosomal system, γ-secretase activity

Table 2: Kinase Targets and Associated Receptors

Kinase Target / ReceptorReported Interaction / Relevance
Tyrosine KinasesDual inhibitor
ErbB2 (HER2)Target, Clinical relevance in breast cancer
EGFR (ErbB1)Implied target (as dual TKI)

Cell Cycle Perturbation Analysis

The inhibition of key receptor tyrosine kinases like EGFR and HER2 by compounds such as this compound is inherently linked to their impact on cell proliferation and, consequently, the cell cycle. EGFR and HER2 signaling pathways are deeply involved in regulating cell cycle progression, driving cells from quiescence into active division researchgate.net. Tyrosine kinase inhibitors are designed to disrupt these proliferative signals.

While the provided research extensively details this compound's direct inhibition of EGFR and HER2, specific detailed findings on this compound's direct induction of a "G1 block" or other particular cell cycle arrest phases were not explicitly elaborated in the examined literature. However, the general mechanism of action for many TKIs targeting growth factor receptors involves the perturbation of cell cycle progression. For example, cellular stress, including DNA damage, can trigger cell cycle arrest, often at the G1 phase, mediated by the activation of tumor suppressor proteins like p53 and the subsequent upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21, which bind to and inactivate G1/S-Cdk and S-Cdk complexes nih.govmednexus.orgmrc.ac.uk. The inhibition of EGFR/HER2 signaling by this compound would logically lead to a disruption of the cell cycle machinery, thereby impeding uncontrolled cell proliferation, a hallmark of cancer.

Angiogenesis Inhibition Research in Preclinical Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process critical for tumor growth, invasion, and metastasis wikipedia.orgidrblab.netmrc.ac.uk. Tumors require a robust blood supply to acquire nutrients and oxygen and to remove waste products, making angiogenesis a crucial target in cancer therapy guidetopharmacology.org.

This compound has been identified as an angiogenesis inhibitor mrc.ac.uk. The primary mechanism by which many anti-angiogenic TKIs operate is through the inhibition of the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) signaling pathway newdrugapprovals.orgnih.gov. VEGF is a highly overexpressed pro-angiogenic factor secreted by various tumors, and its binding to VEGFRs on endothelial cells initiates a cascade of events leading to new blood vessel formation wikipedia.orgmrc.ac.ukoup.com. By targeting the VEGF/VEGFR axis, TKIs can prevent the initiation and growth of tumor-associated vasculature.

Preclinical Efficacy and Biological Activity Studies

In Vitro Efficacy Assessment in Cellular Systems

The in vitro evaluation of Cipatinib has focused on its ability to inhibit the growth and function of human cancer cell lines, elucidating its dose-response characteristics and mechanisms of action.

This compound has shown effectiveness against a range of human cancer cell lines, including SK-OV-3 (ovarian cancer), Calu-3 (lung cancer), and BT-474 (breast cancer). nih.gov These cell lines are frequently utilized in cancer research due to their well-characterized overexpression of EGFR and/or HER2, making them suitable models for evaluating TKIs. nih.gov this compound functions by binding to the intracellular domain of both EGFR and HER2, thereby inhibiting their kinase activity. nih.gov

Studies on this compound have revealed a clear concentration-related inhibitory effect on human cancer cells. nih.gov Key parameters such as half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) have been determined, illustrating its potency. For instance, this compound demonstrated IC50 values of 4.1 nM in SK-OV-3 cells (known for EGFR overexpression) and 0.5 nM in BT-474 cells (known for HER2 overexpression). nih.gov Its binding affinities, indicated by Ki values, are 3 nM for EGFR and 13 nM for HER2. nih.gov

Table 1: In Vitro Inhibitory Potency of this compound

Target/Cell LineParameterValueCitation
EGFRKi3 nM nih.gov
HER2Ki13 nM nih.gov
SK-OV-3IC504.1 nM nih.gov
BT-474IC500.5 nM nih.gov

As a tyrosine kinase inhibitor, this compound exerts its effects by competing with the ATP binding site within the catalytic domain of tyrosine kinases. nih.gov This action disrupts the signaling pathways mediated by EGFR/ErbB1 and HER2/ErbB2, which are critical for various cellular processes. nih.gov By inhibiting these kinases, this compound interferes with the autophosphorylation of their cytosolic tyrosine residues and the subsequent activation of downstream signaling cascades. nih.gov These pathways are fundamentally involved in essential cellular functions such as cell growth, proliferation, differentiation, and migration. nih.gov

In Vivo Preclinical Efficacy Models

Beyond in vitro studies, the efficacy of this compound has been further evaluated in various in vivo preclinical models, which are crucial for assessing drug activity within a more complex biological context.

Murine xenograft models are widely utilized in preclinical oncology research to evaluate the efficacy of anticancer agents. These models typically involve engrafting human tumor cells or patient-derived tumor tissues into immunocompromised mice, such as athymic nude mice or severe combined immunodeficient (SCID) mice. The absence of a functional T-cell immune system in nude mice allows for the successful engraftment and growth of human tumors without rejection.

This compound has demonstrated an obvious concentration-related effect in a human tumor nude mice transplantation model. nih.gov This model specifically examined tumors with overexpression of both EGFR and HER2, confirming this compound's in vivo activity against targets relevant to human cancers. nih.gov Subcutaneous engraftment of human cancer cell lines is a common method in these studies, allowing for the monitoring of tumor growth and response to treatment.

While this compound's specific in vivo efficacy has been highlighted in human tumor nude mice xenograft models, other preclinical models, such as syngeneic and orthotopic models, are also valuable tools in cancer research for understanding drug activity in different biological contexts.

Syngeneic mouse models involve the transplantation of tumor cells into genetically identical, immunocompetent mice. Unlike xenograft models, syngeneic models retain an intact murine immune system, making them particularly relevant for evaluating immunotherapies and understanding the interplay between the drug, tumor, and host immune response. These models are often derived from spontaneously arising murine tumors or carcinogen induction.

Orthotopic models involve implanting tumor cells or tissues into the anatomically correct organ or site from which the cancer originated. This approach is considered more clinically relevant than ectopic (subcutaneous) xenografts because it better recapitulates the complex tumor microenvironment, including interactions with surrounding stromal cells, vasculature, and potential for metastasis. Orthotopic models often exhibit higher tumor engraftment rates and more accurately mimic natural disease progression.

Mechanisms of Acquired Resistance and Evasion

Identification of Molecular Resistance Pathways

Acquired resistance to dual EGFR/HER2 inhibitors like Cipatinib is a multifaceted process involving various molecular alterations that ultimately lead to the reactivation of downstream signaling pathways crucial for cell survival and proliferation. nih.govelsevierpure.com These resistance mechanisms can be broadly categorized into two main groups: on-target and off-target alterations.

On-target resistance involves modifications to the drug's direct molecular targets, EGFR and HER2. This can include secondary mutations within the kinase domain of these receptors, which interfere with the binding of this compound. nih.gov

Off-target resistance , on the other hand, involves changes in other signaling molecules or pathways that bypass the need for EGFR and HER2 signaling. nih.gov This can include the activation of alternative receptor tyrosine kinases (RTKs), downstream signaling components, or even histological transformation of the tumor. nih.govmdpi.com The identification of these pathways is critical for developing strategies to overcome resistance.

A summary of key molecular resistance pathways is presented below:

Pathway Category Specific Mechanism Description
On-Target Secondary Mutations in EGFR/HER2Genetic alterations in the drug's target that reduce binding affinity.
Off-Target Bypass Signaling Pathway ActivationUpregulation of alternative signaling routes that circumvent the inhibited pathway.
Off-Target Downstream Pathway AlterationsMutations or amplification of components downstream of EGFR/HER2.
Off-Target Histological/Phenotypic TransformationChanges in the cell lineage or phenotype, such as epithelial-to-mesenchymal transition (EMT). nih.gov

Role of Target Mutations in Resistance Development (e.g., EGFR T790M)

Secondary mutations in the target kinase domain are a primary driver of acquired resistance to EGFR inhibitors. The most well-documented of these is the EGFR T790M mutation . nih.govaacrjournals.org This specific mutation, often referred to as the "gatekeeper" mutation, occurs within the ATP-binding pocket of the EGFR kinase domain. The substitution of threonine (T) with a bulkier methionine (M) at position 790 sterically hinders the binding of TKIs like this compound, while simultaneously increasing the receptor's affinity for ATP, thereby reducing the inhibitor's efficacy. mdpi.com

While second-generation irreversible inhibitors were developed to overcome T790M-mediated resistance, clinical evidence suggests that this mutation can still emerge as a mechanism of resistance to these agents. aacrjournals.org For dual EGFR/HER2 inhibitors, the emergence of the T790M mutation in EGFR is a significant and anticipated mechanism of acquired resistance. aacrjournals.org It is noteworthy that HER2 amplification and the EGFR T790M mutation are often mutually exclusive events in the context of acquired resistance to EGFR TKIs. nih.govelsevierpure.com

Bypass Signaling Pathway Activation

Cancer cells can develop resistance to this compound by activating alternative signaling pathways that bypass the need for EGFR and HER2 activity. This allows for the continued activation of critical downstream signaling cascades, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell survival and proliferation. nih.govnih.gov

Several key bypass pathways have been identified in the context of resistance to EGFR and HER2 inhibitors:

MET Amplification : Amplification of the MET proto-oncogene, which encodes for the hepatocyte growth factor (HGF) receptor, is a well-established mechanism of resistance. mdpi.comamegroups.org Overexpression of MET leads to the activation of ERBB3-mediated PI3K/AKT signaling, thereby circumventing EGFR inhibition. nih.gov MET amplification is observed in a subset of tumors with acquired resistance to first- and second-generation EGFR TKIs. amegroups.org

HER2 Amplification : In the context of EGFR-mutant cancers treated with EGFR-specific inhibitors, amplification of HER2 can emerge as a resistance mechanism. nih.govaacrjournals.orgmdpi.com This leads to sustained downstream signaling despite the inhibition of EGFR. Since this compound also targets HER2, this mechanism might be less direct, but upregulation of HER2 signaling through other means could still contribute to resistance.

Activation of other Receptor Tyrosine Kinases (RTKs) : Upregulation or activation of other RTKs such as AXL, IGF-1R, and FGFR can also confer resistance by providing alternative routes for activating downstream signaling. mdpi.comnih.gov

Downstream Pathway Mutations : Mutations in components of the downstream signaling pathways, such as PIK3CA or KRAS, can also lead to resistance by rendering the cells independent of upstream EGFR/HER2 signaling. nih.gov

Phenotypic Characterization of Resistant Cellular Models

Cellular models of resistance to EGFR/HER2 inhibitors often exhibit distinct phenotypic changes. A prominent example is the acquisition of a more aggressive, mesenchymal phenotype through a process known as epithelial-to-mesenchymal transition (EMT) . nih.govnih.gov

Key phenotypic characteristics of resistant cells include:

Morphological Changes : A shift from an epithelial, cobblestone-like appearance to a more elongated, spindle-shaped mesenchymal morphology.

Increased Motility and Invasion : Enhanced migratory and invasive capabilities, which are hallmarks of EMT. nih.gov

Altered Marker Expression : Downregulation of epithelial markers (e.g., E-cadherin) and upregulation of mesenchymal markers (e.g., Vimentin, N-cadherin).

Stem Cell-like Properties : An increase in the population of cells with cancer stem cell-like features, which may contribute to tumor recurrence and metastasis. nih.gov

In some cases, resistant cells may not acquire secondary mutations but instead undergo a reversible phenotypic switch, evolving from a drug-tolerant "persister" state to an irreversibly resistant state. nih.goviucc.ac.il These persister cells can survive initial treatment and eventually give rise to clones with stable resistance mechanisms.

Strategies to Overcome Resistance in Preclinical Settings

Overcoming acquired resistance to dual EGFR/HER2 inhibitors like this compound is an active area of research, with several promising strategies emerging from preclinical studies.

Table of Preclinical Strategies to Overcome Resistance:

Strategy Description Examples
Combination Therapy The use of this compound in combination with other targeted agents to block bypass pathways or downstream signaling.Combining with MET inhibitors, MEK inhibitors, or PI3K/mTOR inhibitors. amegroups.orgmdpi.com
Next-Generation Inhibitors The development of novel TKIs that can effectively inhibit mutated forms of EGFR, such as those with the T790M mutation.Third-generation EGFR TKIs have shown efficacy against T790M-positive tumors. nih.gov
Dual-Targeting Approaches Simultaneously targeting both EGFR and another key signaling molecule.The combination of an irreversible EGFR TKI with an EGFR-specific antibody (e.g., cetuximab) has shown promise in overcoming T790M-mediated resistance in preclinical models. nih.govcornell.edu
Targeting Downstream Effectors Inhibiting key downstream signaling molecules that are reactivated in resistant cells.The use of AKT inhibitors or ERK inhibitors in combination with EGFR/HER2 inhibition. nih.gov
Inhibition of Chaperone Proteins Targeting proteins like HSP90, which are involved in the stability and function of EGFR and other client proteins, can be effective in both sensitive and resistant cells. nih.gov

These preclinical findings provide a strong rationale for clinical trials investigating novel therapeutic combinations and next-generation inhibitors to circumvent or treat acquired resistance to this compound and other dual EGFR/HER2 inhibitors.

Preclinical Combination Therapeutic Strategies

Rationale for Combination Approaches in Preclinical Models

The rationale for employing combination therapeutic approaches in preclinical cancer models is multifaceted, primarily stemming from the inherent heterogeneity of tumors and the development of drug resistance. Combination therapies are frequently observed to be superior to monotherapy in many cancer types. harvard.edu Historically, this advantage was attributed to the ability of multiple agents to address the diverse cellular populations within a tumor. harvard.edu More recently, drug synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, has become a common explanation and a key criterion for designing new combinations. harvard.edu

By combining medications that operate through distinct mechanisms of action, the likelihood of cancer cells developing resistance is significantly reduced. harvard.edu This strategy allows for the concurrent disruption of complementary molecular pathways, which can amplify therapeutic efficacy. mdpi.com Preclinical studies are crucial for elucidating the mechanisms underlying successful combination therapies and for identifying novel combinations that can improve patient outcomes. harvard.edu The integration of targeted anticancer drugs, such as Cipatinib, into various combinations has already led to substantial improvements in response rates and the durability of therapeutic effects. harvard.edu Furthermore, preclinical research utilizing diverse panels of cancer models is essential for developing precision oncology approaches that can tailor treatments to individual tumor characteristics. harvard.edu

Synergistic Effects with Other Targeted Agents in Vitro

While specific in vitro synergy data for this compound with other targeted agents are not extensively detailed in the current literature, the principle of combining EGFR/HER2 TKIs with other targeted therapies to achieve synergistic effects is well-established in preclinical research. For instance, studies involving other EGFR-TKIs like afatinib (B358) have demonstrated synergistic effects when combined with agents that target complementary pathways. The co-administration of afatinib with HAD-B1, a natural product, showed synergistic anti-tumor effects against gefitinib-resistant non-small cell lung cancer (NSCLC) cells. This synergy was mediated by the inhibition of ERK and mTOR signaling pathways, alongside a reduction in MET amplification. researchgate.net

Similarly, combinations involving EGFR/ERBB2 inhibitors with MEK inhibitors and microtubule-targeting agents have shown strong synergistic therapeutic effects in patient-derived tumor organoids from RAS-mutant cancers. mdpi.com This suggests that targeting multiple critical signaling pathways (e.g., EGFR/HER2, MEK, and microtubule dynamics) can lead to enhanced anti-tumor activity by overcoming intrinsic and acquired resistance mechanisms that single-agent therapies might face. The rationale for such combinations lies in the ability to simultaneously block redundant or compensatory pathways, leading to more profound and sustained anti-proliferative and pro-apoptotic effects.

Combinatorial Studies with Chemotherapeutic Modalities in Preclinical Models

Chemotherapeutic drugs can exert diverse effects on tumor cells and their microenvironment, making them attractive partners for targeted therapies. For example, chemotherapy can upregulate tumor cell surface antigens, induce cell cycle arrest, and inhibit DNA repair, all of which can sensitize cancer cells to the effects of targeted agents. biochempeg.com Studies investigating the optimal scheduling of combined treatments, such as cisplatin (B142131) and paclitaxel (B517696) with icotinib (B1223) (another EGFR-TKI) in NSCLC cell lines, have shown sequence-dependent antiproliferative effects, leading to increased apoptosis and G0/G1 phase arrest. nih.gov This highlights the importance of understanding the temporal dynamics of drug administration in combination regimens. Furthermore, platinum-based chemotherapy has been shown to exhibit significant effects when combined with PD-1/PD-L1 inhibitors in preclinical models, partly due to its immunomodulatory properties. nih.gov The induction of senescence by chemotherapeutic agents, followed by the elimination of senescent cells using senolytics, has also demonstrated promising anti-tumor efficacy in mouse models of aggressive breast cancer, suggesting a novel combinatorial strategy. uv.es These examples underscore the potential for this compound, as an EGFR/HER2 TKI, to synergize with various chemotherapeutic agents by targeting different facets of cancer cell survival and proliferation.

Combination with Immunotherapeutic Agents in Preclinical Models (e.g., atezolizumab)

The integration of targeted therapies with immunotherapeutic agents has emerged as a promising strategy in preclinical oncology, aiming to overcome immune evasion and enhance anti-tumor immunity. While specific preclinical data on this compound in combination with atezolizumab or other immunotherapeutic agents are not directly provided, the broader context of combining TKIs with immunotherapies offers a strong rationale.

Preclinical studies indicate that targeted therapies, including TKIs, can modulate the tumor microenvironment by dampening tumor-induced immunosuppression, thereby enhancing the efficacy of immunotherapies and promoting synergistic effects that activate the immune system. researchgate.net For instance, activation of the EGFR pathway has been linked to immunosuppression and can lead to increased expression of PD-L1, suggesting that inhibiting EGFR (as this compound does) could make tumors more susceptible to immune checkpoint blockade. researchgate.net

Atezolizumab, a PD-L1 inhibitor, has shown significant tumor growth inhibition in preclinical models, such as human lung adenocarcinoma HCC-827 xenografts in humanized mice. frontiersin.org Combinations of atezolizumab with MEK inhibitors, like cobimetinib, have demonstrated preclinical synergy, with MEK inhibition promoting the accumulation and survival of intratumoral tumor-specific T cells, thereby complementing immune checkpoint inhibition. europa.eu Similarly, HER2-targeting Antibody-Drug Conjugates (ADCs) have shown synergistic activity with immune checkpoint inhibitors (ICIs) in in vitro and in vivo models, leading to enhanced immune effector activation. biochempeg.com This suggests that targeting HER2, a mechanism shared by this compound, could potentially synergize with immunotherapies by influencing the immune landscape of the tumor. The overarching goal of these combinations is to convert "cold" tumors (those with limited immune cell infiltration) into "hot" tumors, making them more responsive to immunotherapy.

Mechanistic Basis of Combination Efficacy in Research Models

The mechanistic basis for the enhanced efficacy observed in preclinical combination therapeutic strategies involving this compound, or similar targeted agents, revolves around several key principles:

Overcoming Resistance: A primary mechanism is the ability of combinations to circumvent or delay the development of drug resistance. By simultaneously targeting multiple pathways or components essential for cancer cell survival and proliferation, it becomes more challenging for tumor cells to develop effective resistance mechanisms to all agents concurrently. harvard.edu For example, in the context of EGFR-TKI resistance, combinations can overcome acquired resistance by inhibiting compensatory pathways (e.g., MET amplification, ERK, and mTOR signaling) that emerge following initial TKI treatment. researchgate.net

Synergistic Pathway Inhibition: Combinations can lead to a more profound and sustained inhibition of oncogenic signaling pathways. This can involve the simultaneous stagnation of multiple distinct pathways or a double blockade of a single critical pathway, leading to more effective inhibition of downstream signaling cascades that drive cell growth, survival, and metastasis. biochempeg.com

Immunomodulation: Many chemotherapeutic and targeted agents, beyond their direct cytotoxic or cytostatic effects, possess immunomodulatory properties. They can induce immunogenic cell death, release tumor antigens, inhibit immunosuppressive cells (such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs)), activate effector immune cells, and increase tumor immunogenicity and T-cell infiltration within the tumor microenvironment. nih.gov Targeted therapies, including TKIs, can also dampen tumor-induced immunosuppression, creating a more permissive environment for anti-tumor immune responses. researchgate.net

Enhanced Apoptosis and Cell Cycle Arrest: Combinatorial approaches can lead to a more robust induction of apoptosis and cell cycle arrest in cancer cells compared to single agents. This is often achieved by disrupting multiple checkpoints or survival signals, pushing the cancer cells towards programmed cell death. researchgate.netnih.gov

Targeting Tumor Heterogeneity: Cancer tumors are inherently heterogeneous, comprising various subclones with distinct genetic and phenotypic characteristics. Combination therapies address this heterogeneity by simultaneously targeting diverse cell populations or resistance mechanisms present within the tumor, thereby preventing the outgrowth of resistant clones. harvard.edu

These mechanistic insights provide a strong foundation for the continued exploration of this compound in combination with other therapeutic agents in preclinical models, with the ultimate goal of translating these findings into more effective clinical strategies.

Medicinal Chemistry and Structural Optimization

Structure-Activity Relationship (SAR) Studies

Kinase inhibitors, including those targeting VEGFR-2, generally exert their effect by binding competitively to the ATP-binding site within the tyrosine kinase domain wikipedia.org. For certain benzimidazole-urea compounds, which share structural motifs with some kinase inhibitors, SAR studies have highlighted the critical role of the N1 nitrogen atoms within both the benzimidazole (B57391) and urea (B33335) moieties. X-ray crystallographic analyses have further supported the importance of these nitrogen atoms and the urea group in their binding to the VEGFR-2 enzyme. Additionally, a 3-hydrophobic substituent on the left-side phenyl ring (segment A) has been identified as favorable for TIE-2 activity in these compounds wikipedia.org.

Most type II VEGFR-2 inhibitors exhibit common pharmacophoric features, which include a flat heteroaromatic ring system that occupies the ATP binding region and forms an essential hydrogen bond with the backbone NH of Cys919 in the hinge region. These inhibitors also typically possess a linker and interact with a hydrophobic pocket within the enzyme's active site wikipedia.org. General pharmacophore models often incorporate features such as aromatic rings, hydrophobic groups, and hydrogen bond acceptors/donors, which are crucial for effective molecular interactions nih.govidrblab.net.

Modifications to the chemical structure of a compound can significantly alter its binding affinity and cellular activity. In the context of thieno-pyrimidine derivatives, which are a class of VEGFR-2 inhibitors, 3D-QSAR analyses have provided insights into the impact of various substituents. For instance, the presence of a bulky methyl morpholine (B109124) group in a specific region of the molecule has been shown to enhance biological activity. Conversely, large substituents on other molecular blocks can lead to a reduction in activity. The urea group, a benzene (B151609) ring, and a methyl-phenylpiperazine group have been identified as structural elements necessary for increasing biological activity mrc.ac.uk. For pyridine (B92270) derivatives that inhibit VEGFR-2, the incorporation of a sulfur atom within the heterocyclic ring is hypothesized to improve potency wikipedia.org. These findings underscore how systematic substituent modifications are employed to fine-tune the compound's interaction with its target, thereby optimizing its therapeutic potential fishersci.ca.

Lead optimization is an iterative process in medicinal chemistry aimed at transforming initial hit compounds into more potent, selective, and developable drug candidates guidetopharmacology.orgontosight.ai. Key strategies employed in this phase include:

Chemical Modifications: Structural adjustments are made to improve the compound's selectivity and specificity for its intended target, as well as to enhance binding affinity wikidata.org.

Optimization of Interactions: This involves careful consideration of lipophilic and polar interactions, such as hydrogen bonding, to improve the compound's fit and stability within the target's binding site sci-hub.se.

Structural Diversification: Tactics such as hetero-atom insertion (e.g., replacing a carbon-hydrogen group with an oxygen or nitrogen) and bioisosteric replacements (substituting atoms or groups with similar physicochemical properties) are utilized to explore chemical space and improve properties sci-hub.se.

Computational Methods: In silico techniques like molecular docking and pharmacophore modeling play a vital role in rationally guiding synthetic optimization efforts, saving time and resources by predicting favorable modifications guidetopharmacology.org.

Scaffold Exploration and Design of Novel Derivatives

The development of kinase inhibitors often involves extensive exploration of various chemical scaffolds to identify novel compounds with improved properties. In the realm of VEGFR-2 inhibitors, this has led to the investigation of diverse structural classes, including quinoline (B57606) and quinazoline-derivatives, urea derivatives, indoline (B122111) derivatives, pyridine derivatives, and pyrimidine (B1678525) derivatives wikipedia.org.

Based on insights gained from SAR studies, novel derivatives are systematically designed. For example, new furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) based-derivatives have been synthesized as VEGFR-2 inhibitors wikipedia.org. Similarly, novel classes of thienopyrimidines and thienopyridines have been identified as potent inhibitors of VEGFR-2 kinase wikipedia.org. This strategic exploration and design process leverages an understanding of key pharmacophoric features and binding site characteristics, often seeking scaffolds with open hydrophobic pockets and suitable binding sites mims.com.

Development of Analytical Methods for Compound Characterization

The rigorous characterization of chemical compounds like Cipatinib is essential throughout the drug discovery and development process. Analytical methods are crucial for confirming the identity, purity, and structural integrity of the synthesized compounds.

Common analytical techniques employed for physicochemical characterization in medicinal chemistry include:

Microscopic Techniques: Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) can be used to examine the morphology and surface characteristics of the compounds mims.com.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a widely used technique for both qualitative and quantitative analysis, enabling the separation and quantification of the compound and its impurities mims.com.

The validation of these analytical methods is paramount, ensuring their reliability and accuracy. Key validation parameters include specificity, which defines the ability to accurately measure the analyte in the presence of other components; linearity, demonstrating a proportional relationship between response and analyte concentration; and precision, indicating the reproducibility of the results mybiosource.comresearchgate.net. Specificity is often confirmed through spectrometric examination, such as GC/MS or LC/MS with diode array detection mybiosource.com.

Computational Approaches for Drug Discovery and Optimization

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) is a powerful computational strategy that relies on the three-dimensional (3D) structure of a biological target, typically a protein, to design and optimize potential drug candidates researchgate.netnih.gov. This approach aims to understand the molecular-level interactions between a drug candidate and its target, enabling the rational design of molecules that fit precisely into the target's binding sites with optimal affinity and specificity nih.gov.

Molecular Docking and Scoring Function Development

Molecular docking is a core SBDD technique used to predict the preferred orientation and conformation (docking pose) of a small molecule (ligand) when bound to a macromolecular target, such as a protein nih.govresearchgate.net. The objective is to estimate the strength of the interaction, or binding affinity, between the ligand and the protein by employing various scoring functions nih.gov. These functions evaluate the complementarity of shape, electrostatic interactions, and hydrogen bonding between the ligand and the target's active site researchgate.net.

In the context of EGFR and HER2 inhibitors, molecular docking studies are routinely performed to identify compounds that can effectively bind to the ATP-binding pocket of these kinases nih.govnih.gov. For instance, studies on dual EGFR/HER2 inhibitors utilize docking to predict how designed compounds interact with the active sites of both receptors, assessing their binding modes and affinities nih.govresearchgate.net. This computational step helps in prioritizing compounds for synthesis and experimental validation, by providing insights into key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex researchgate.netplos.orgidrblab.net.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the behavior of complex biomolecules over time based on fundamental physical laws nih.govnih.govmdpi.com. Unlike static docking poses, MD simulations capture the flexibility and conformational changes of both the ligand and the protein, offering insights into the stability of the binding complex and the dynamic nature of protein-ligand interactions nih.govnih.govmdpi.com.

For EGFR and HER2 inhibitors, MD simulations are crucial for understanding the stability of the ligand-receptor complex and identifying critical residues involved in binding nih.govresearchgate.netfrontiersin.orgfrontiersin.org. These simulations can reveal how a compound stabilizes a particular conformational state of the kinase (e.g., active or inactive), which is vital for designing inhibitors that overcome resistance mechanisms nih.gov. For example, MD simulations have been used to explore the structural and energetic features guiding the molecular recognition of lapatinib (B449) derivatives to EGFR/HER2, showing how slight modifications can increase affinity and reduce conformational mobility of the receptor researchgate.net.

Virtual Screening for Novel Ligand Identification

Virtual screening (VS) is a computational technique used to rapidly search large libraries of chemical compounds to identify potential drug candidates scirp.orgresearchgate.netidrblab.net. In SBDD, this often involves structure-based virtual screening (SBVS), where compounds are computationally docked into the target's binding site and ranked based on their predicted binding affinity researchgate.netnih.gov. This approach significantly reduces the number of compounds that need to be experimentally tested, thereby saving time and resources scirp.org.

Virtual screening plays a vital role in discovering novel inhibitors for targets like EGFR and HER2. By screening extensive databases of compounds against the known 3D structures of these kinases, researchers can identify new chemical entities with potential inhibitory activity nih.gov. This method has been applied to find novel EGFR antagonists, with promising compounds identified based on their binding scores and interaction stability.

Ligand-Based Drug Design (LBDD) Methodologies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a set of compounds and their observed biological activity mdpi.com. By correlating molecular descriptors (e.g., physicochemical properties, structural features) with activity data, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features critical for activity mdpi.com.

QSAR studies are valuable in optimizing the potency of EGFR/HER2 inhibitors. For instance, comparative analysis of molecular interaction fields (CoMFA) and comparative molecular similarity index analysis (CoMSIA) are 3D-QSAR techniques that have been applied to series of compounds with affinity for EGFR and HER2 researchgate.net. These models help in understanding the main factors influencing the interaction between inhibitors and their biological targets, guiding the design of new compounds with improved inhibitory profiles researchgate.net.

Pharmacophore Modeling and Ligand Superposition

Pharmacophore modeling identifies the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target and elicit a biological response nih.gov. Ligand superposition involves aligning a set of active molecules to identify common structural features and their spatial relationships, which then form the basis of the pharmacophore model researchgate.net.

Pharmacophore models are widely used in the design and optimization of EGFR and HER2 inhibitors. They can be derived from known active ligands to define the key features required for binding, which can then be used to virtually screen databases for new compounds possessing these characteristics. For example, pharmacophore-based virtual screening approaches have been applied to develop inhibitors specifically targeting EGFR and HER2, helping to discover new potent compounds by filtering large molecular databases based on defined pharmacophoric features.

Note on Cipatinib-Specific Data: While this compound is a known dual EGFR/HER2 tyrosine kinase inhibitor, detailed research findings specifically applying molecular docking, molecular dynamics simulations, virtual screening, QSAR modeling, or pharmacophore modeling directly to this compound itself to elucidate its precise binding mechanisms or optimize its structure were not explicitly identified in the conducted searches. The methodologies described above are general computational approaches widely used for drug discovery, particularly for compounds targeting EGFR and HER2.

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial Intelligence and Machine Learning, encompassing techniques such as deep learning, genetic algorithms, and various regression models, are revolutionizing the optimization phase of drug discovery. These technologies enable rapid analysis of extensive datasets, leading to the identification of promising drug candidates with enhanced properties idrblab.netnih.govnih.govdrugbank.com.

Predictive Modeling for Bioactivity and Potency

AI and ML models are widely employed to predict the bioactivity and potency of compounds against specific targets, such as tyrosine kinases. This is crucial for optimizing lead compounds by understanding their structure-activity relationships (SARs). For instance, studies have demonstrated the effectiveness of machine learning techniques, including Random Forest, Gradient Boosting, Support Vector Regression, and Decision Tree models, in predicting the potency (pIC50) of AXL tyrosine kinase inhibitors. These models are trained on datasets containing hundreds of compounds and molecular descriptors to identify key features contributing to inhibitor potency.

A notable example of model performance in predicting AXL TKI potency is illustrated by the Random Forest model, which has shown strong predictive accuracy:

ModelMAERMSEPCC
Random Forest0.7030.5530.7200.841

R²: Coefficient of Determination; MAE: Mean Absolute Error; RMSE: Root Mean Square Error; PCC: Pearson Correlation Coefficient.

Such analyses, often utilizing techniques like SHAP (SHapley Additive exPlanations), provide interpretable insights into which molecular features are critical for inhibitor potency, thereby guiding rational drug design and optimization.

De Novo Design and Generative Chemistry

Generative AI technologies are at the forefront of de novo drug design, enabling the creation of entirely new molecular structures with desired properties from scratch nih.gov. Platforms leveraging generative AI, such as Makya, focus on designing novel, synthetically accessible, and medicinally relevant molecules through multi-parametric optimization and the inclusion of 3D constraints. This approach significantly accelerates the identification of drug candidates by bypassing traditional trial-and-error methods nih.gov. For instance, by integrating generative AI with automated synthesis and testing, closed-loop discovery systems can perform iterative tasks like hypothesis generation, experimentation, analysis, and refinement, thereby increasing research speed and consistency.

AI-Driven Platforms and Workflows

The application of AI and Machine Learning in compound optimization represents a paradigm shift in drug discovery, offering powerful tools to accelerate the development of therapeutics like this compound, a tyrosine kinase inhibitor. By leveraging predictive modeling, optimizing ADMET properties, enabling de novo design, and integrating AI into comprehensive workflows, these technologies enhance efficiency, reduce costs, and increase the success rates of bringing novel compounds to fruition.

Synthetic Methodologies and Process Research

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly integrated into pharmaceutical synthesis to minimize environmental impact and enhance sustainability. These principles advocate for waste prevention, atom economy, the use of less hazardous chemicals and solvents, energy efficiency, and the use of renewable feedstocks. googleapis.comgoogle.comgoogle.com For complex molecules, applying green chemistry can involve:

Atom Economy : Designing reactions where the maximum amount of starting materials is incorporated into the final product, minimizing waste. google.com

Safer Solvents and Auxiliaries : Replacing volatile organic compounds (VOCs) with more innocuous solvents like water or supercritical fluids, or eliminating their use entirely. googleapis.comgoogle.com

Energy Efficiency : Conducting reactions at ambient temperatures and pressures, and utilizing catalysts to lower energy requirements. google.com

Catalysis : Employing catalytic reagents instead of stoichiometric ones to reduce waste. googleapis.com

While there is no specific information detailing the application of green chemistry approaches to Cipatinib's synthesis in the public domain, the general trend in pharmaceutical process research emphasizes these methodologies to achieve more sustainable and cost-effective manufacturing.

Stereoselective Synthesis Methodologies

Many pharmaceutical compounds, including potential kinase inhibitors like this compound, possess chiral centers, meaning they exist as stereoisomers. Often, only one stereoisomer exhibits the desired pharmacological activity, while others may be inactive or even harmful. Stereoselective synthesis aims to produce a single stereoisomer with high purity. idrblab.net Techniques employed in stereoselective synthesis include:

Chiral Auxiliaries : Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction, which is then removed.

Chiral Catalysts : Using a small amount of a chiral catalyst (e.g., enzymes or synthetic catalysts) to induce asymmetry in the product, leading to stoichiometric amounts of the desired enantiomer.

Asymmetric Synthesis : Designing reactions that inherently favor the formation of one stereoisomer over others.

Given the absence of specific synthetic details for this compound, it is not possible to describe the particular stereoselective methodologies applied to its synthesis. However, if this compound is a chiral molecule, it is highly probable that such methods would be critical in its development.

Scale-Up Considerations and Process Optimization for Research Quantities

Scaling up a chemical synthesis from laboratory bench-scale to quantities suitable for research (e.g., grams to kilograms) and eventually manufacturing is a critical phase in drug development. This involves process optimization to ensure consistency, reliability, and efficiency at larger scales. justia.com Key considerations for research quantities include:

Critical Process Parameters (CPPs) : Identifying and controlling parameters such as temperature, pH, agitation speed, and mixing time that significantly affect product quality and yield.

Reproducibility : Ensuring that the synthesis can be consistently reproduced with the same quality and yield across different batches and scales. google.com

Cost-Effectiveness : Modifying reaction schemes to use more economical reagents and procedures. justia.com

Safety : Evaluating and mitigating potential hazards associated with larger reaction volumes and different equipment. google.com

Analytical Methodologies : Developing robust analytical methods for in-process control and quality assurance of the product at each stage. google.com

Companies like SPECIFIC POLYMERS and Glatt Technology Center provide services for process optimization and scale-up, often working with batch sizes from grams to kilograms for research and pilot production. google.com This phase is crucial for transitioning a promising compound from discovery to preclinical and clinical studies. While general principles of scale-up and process optimization are well-established, specific details regarding this compound's scale-up for research quantities are not publicly available.

Compound Names and PubChem CIDs

Biomarker Discovery and Validation in Preclinical Settings

Identification of Mechanistic Biomarkers in In Vitro Models

The initial phase of biomarker discovery for Cipatinib involved in vitro studies to confirm its activity against its intended molecular targets. As a tyrosine kinase inhibitor (TKI), the primary mechanistic biomarkers are the phosphorylated forms of its target receptors, namely phosphorylated EGFR (p-EGFR) and phosphorylated HER2 (p-HER2). Inhibition of autophosphorylation of these receptors is the key indicator of target engagement. nih.gov

Preclinical experiments demonstrated that this compound was effective against several human cancer cell lines known to express these receptors, including SK-OV-3 (ovarian adenocarcinoma), Calu-3 (lung adenocarcinoma), and BT-474 (ductal breast carcinoma). nih.gov The activity of this compound in these cell-based assays confirmed that the inhibition of EGFR and HER2 signaling pathways leads to a reduction in cancer cell proliferation.

The potency of this compound was quantified through the determination of its half-maximal inhibitory concentrations (IC50). These values represent the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. For this compound, the preclinical data revealed potent activity, as detailed in the table below.

ParameterTarget/Cell LineValue
Kinase Inhibition (Ki) EGFR3 nM
HER213 nM
Cellular Efficacy (IC50) EGFR Overexpression4.1 nM
HER2 Overexpression0.5 nM
Data sourced from a Phase I clinical trial publication summarizing preclinical findings. nih.gov

These in vitro findings established that decreased phosphorylation of EGFR and HER2 are the core mechanistic biomarkers for this compound activity, directly leading to potent anti-proliferative effects in cancer cells dependent on these signaling pathways.

Preclinical Biomarker Discovery in Animal Models

Following the successful in vitro characterization, preclinical biomarker discovery for this compound was extended to in vivo animal models to validate the findings in a more complex biological system. The primary model used was a human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, such as nude mice. nih.gov

In these studies, tumors derived from cell lines with known EGFR and HER2 overexpression were established in the mice. The key objective was to confirm that the biomarkers identified in vitro (p-EGFR and p-HER2) were also modulated by this compound in vivo and that this modulation correlated with anti-tumor activity. While the specific downstream signaling proteins analyzed in these preclinical animal models have not been detailed in available literature, standard practice for EGFR/HER2 inhibitors involves assessing the phosphorylation status of key pathway components like Akt and ERK. researchgate.net

The animal models demonstrated a clear concentration-related anti-tumor effect, validating the therapeutic potential observed in cell cultures. nih.gov This step is crucial for establishing a potential therapeutic window and for understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationship of the compound before it can be considered for human trials. nih.gov

Correlating Biomarker Modulation with Preclinical Efficacy

A critical step in preclinical biomarker validation is establishing a clear correlation between the modulation of the biomarker and the desired therapeutic effect, or preclinical efficacy. For this compound, this involved linking the inhibition of EGFR and HER2 kinase activity to the ultimate outcome of tumor growth inhibition.

The potent IC50 values obtained from in vitro cell proliferation assays provided the initial evidence of this correlation. The low nanomolar concentrations required to inhibit cancer cell growth (4.1 nM for EGFR-overexpressing cells and 0.5 nM for HER2-overexpressing cells) are consistent with the potent kinase inhibition constants (Ki) against the target receptors (3 nM for EGFR and 13 nM for HER2). nih.gov This indicates that the anti-proliferative efficacy of this compound is directly tied to its ability to engage and inhibit its targets.

In the human tumor nude mice transplantation models, the observed concentration-dependent anti-tumor effect further solidified this correlation. nih.gov Treatment with this compound led to reduced tumor growth, directly linking the systemic exposure to the drug with a tangible therapeutic outcome. This relationship between target inhibition (biomarker modulation) and tumor growth inhibition is a cornerstone for advancing a compound into clinical development. nih.gov

Methodologies for Biomarker Detection and Quantification in Research Samples

The detection and quantification of mechanistic biomarkers for this compound in preclinical research samples rely on a set of established and robust laboratory methodologies.

Cell Viability and Proliferation Assays: To measure the effect of biomarker modulation on cell survival and growth, various in vitro assays are employed. These can include:

Colorimetric assays (e.g., MTS or CCK-8): These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. nih.gov

Clonogenic Assays: This method assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

Immunohistochemistry (IHC): For analyzing tumor tissues from animal models, IHC is used to visualize the expression and localization of biomarkers within the tumor microenvironment. Slices of tumor tissue are stained with antibodies against p-EGFR and p-HER2 to assess the extent and distribution of target inhibition across the tumor following treatment with this compound.

These methodologies are essential for generating the quantitative data needed to validate biomarkers and establish the preclinical proof-of-concept for a targeted therapy like this compound.

Advanced Preclinical Research Models and Methodologies

Complex In Vitro Systems

Complex in vitro systems offer a significant advancement over traditional two-dimensional cell cultures by better recapitulating the intricate microenvironment of solid tumors. nih.gov These models provide a more physiologically relevant context to evaluate the efficacy and mechanisms of action of anti-cancer agents like Cipatinib.

3D Cell Culture Models (e.g., Spheroids, Organoids)

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are instrumental in preclinical oncology research. researchgate.netyoutube.com Spheroids are self-assembled spherical clusters of cancer cells that can mimic the gradients of nutrients, oxygen, and catabolites found in a tumor, as well as cell-cell interactions. researchgate.netmdpi.com Patient-derived organoids (PDOs) are more complex 3D structures grown from patient tumor tissue that retain the cellular heterogeneity and architecture of the original tumor. researchgate.netresearchgate.netmdpi.com

For a compound like this compound, these models would be invaluable for:

Assessing drug penetration and efficacy: The multi-layered structure of spheroids and organoids can be used to determine the ability of this compound to penetrate dense tumor tissue and exert its cytotoxic or cytostatic effects.

Investigating mechanisms of resistance: By culturing organoids from patients who have developed resistance to other therapies, researchers could explore the potential of this compound to overcome these resistance mechanisms.

Personalized medicine approaches: PDOs allow for the screening of this compound against a panel of patient-derived tumors to predict individual patient responses and identify potential biomarkers of sensitivity. researchgate.netresearchgate.netmdpi.com

Hypothetical Research Findings: this compound in 3D Cell Culture Models

Model Type Cell Line/Patient ID This compound Concentration (µM) Endpoint Measured Hypothetical Result
Spheroid A549 (Lung Cancer) 10 Spheroid Growth Inhibition (%) 65% reduction in spheroid volume after 7 days
Organoid PDO-CRC-007 (Colorectal Cancer) 5 Apoptosis Induction (Caspase 3/7 Activity) 3.5-fold increase in caspase activity
Organoid PDO-BC-012 (Breast Cancer) 20 Viability (CellTiter-Glo®) 40% decrease in cell viability

Organ-on-a-Chip and Microphysiological Systems

Organ-on-a-chip (OOC) and microphysiological systems (MPS) represent a cutting-edge approach to in vitro modeling by creating microfluidic devices that simulate the architecture and function of human organs. nih.govnih.govvt.eduharvard.edu These systems can incorporate multiple cell types, physiological fluid flow, and mechanical cues, offering a dynamic environment for drug evaluation. nih.govki.se

In the context of this compound research, OOC and MPS could be utilized to:

Model the tumor microenvironment: Co-culturing cancer cells with endothelial cells, fibroblasts, and immune cells in a microfluidic device can create a more realistic tumor microenvironment to study this compound's effects on cell-cell interactions and signaling.

Investigate metastasis: "Metastasis-on-a-chip" models could be used to study the effect of this compound on the different stages of the metastatic cascade, including invasion, intravasation, and extravasation.

Assess multi-organ toxicity: By connecting different organ-on-a-chip models (e.g., liver-on-a-chip, kidney-on-a-chip), researchers could evaluate the potential off-target toxicities of this compound in a more integrated system. ki.se

Ex Vivo Tissue Culture Models

Ex vivo tissue culture models involve the short-term culture of fresh patient-derived tumor tissue slices. nih.govmdpi.comresearchgate.netmdpi.com These models preserve the native tumor architecture, cellular heterogeneity, and the tumor microenvironment, providing a valuable platform for assessing the immediate effects of a drug on intact tumor tissue. mdpi.com

For this compound, ex vivo tissue cultures could be employed to:

Rapidly assess drug response: This model allows for the evaluation of this compound's efficacy on patient tumors within a short timeframe after surgical resection.

Correlate drug response with tumor characteristics: By analyzing the molecular and histopathological features of the tissue slices post-treatment, researchers can identify potential biomarkers that correlate with this compound sensitivity.

Evaluate combination therapies: The effects of combining this compound with other standard-of-care agents can be tested directly on patient tumor tissue.

Hypothetical Research Findings: this compound in Ex Vivo Tissue Culture

Patient ID Tumor Type This compound Concentration (µM) Endpoint Measured Hypothetical Result
PT-058 Ovarian Cancer 15 Ki-67 Proliferation Index 40% reduction in Ki-67 positive cells
PT-112 Pancreatic Cancer 10 TUNEL Assay (Apoptosis) 25% increase in TUNEL positive cells
PT-201 Non-Small Cell Lung Cancer 25 Phospho-ERK Levels (Western Blot) 70% decrease in p-ERK expression

Integration of Multi-Omics Data in Preclinical Research (e.g., transcriptomics, proteomics)

Multi-omics approaches involve the integrated analysis of various "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of the molecular landscape of a biological system. vt.edunih.govnih.govnih.govnih.govresearchgate.netmedrxiv.orgfrontiersin.org In the preclinical evaluation of this compound, integrating multi-omics data from the aforementioned models would be crucial.

Potential applications include:

Identifying mechanisms of action and resistance: By comparing the transcriptomic and proteomic profiles of sensitive versus resistant cells or tissues treated with this compound, novel mechanisms of drug action and resistance can be elucidated.

Discovering predictive biomarkers: Integrated analysis can identify molecular signatures that correlate with the response to this compound, leading to the development of predictive biomarkers for patient stratification.

Understanding pathway modulation: Multi-omics can provide a comprehensive picture of how this compound modulates various signaling pathways within the cancer cell and the surrounding microenvironment.

Preclinical Pharmacodynamic Studies for Target Engagement

Pharmacodynamic (PD) studies are essential to confirm that a drug is interacting with its intended target and modulating its activity in a biological system. nih.govhayesbiomarkerconsulting.comnih.govfda.gov For a targeted therapy like this compound, demonstrating target engagement is a critical step in preclinical development.

Key aspects of preclinical PD studies for this compound would involve:

Target modulation assays: Developing and validating assays to measure the inhibition of this compound's target kinase and downstream signaling proteins in both in vitro and in vivo models. This could involve techniques like Western blotting, ELISA, or mass spectrometry-based phosphoproteomics.

Dose-response relationships: Establishing a clear relationship between the dose of this compound administered and the degree of target inhibition to inform dose selection for further studies.

Duration of target inhibition: Determining how long the target remains inhibited after a single dose of this compound to guide the dosing schedule.

Innovative Imaging Techniques in Preclinical Models

Innovative imaging techniques play a vital role in the non-invasive, longitudinal assessment of drug efficacy and pharmacodynamics in preclinical animal models. researchgate.netmdpi.commedrxiv.orgnih.govnih.govyoutube.comyoutube.com

For this compound, these techniques could be applied to:

Monitor tumor growth and regression: Techniques like bioluminescence imaging (BLI) or high-resolution ultrasound can be used to track changes in tumor volume over time in response to this compound treatment.

Visualize drug distribution: By labeling this compound with a fluorescent or radioactive tag, imaging modalities such as fluorescence imaging or positron emission tomography (PET) could be used to visualize its distribution and accumulation within the tumor and other organs. mdpi.com

Assess pharmacodynamic effects: Molecular imaging probes can be used to non-invasively monitor target engagement and downstream pathway modulation in real-time within a living animal. For example, a PET tracer that binds to the target of this compound could be used to measure receptor occupancy.

Future Directions in Cipatinib Research

Exploration of Novel Therapeutic Indications in Preclinical Models

The exploration of novel therapeutic indications for Cipatinib in preclinical models is a critical area of ongoing research. While this compound has shown effectiveness against human cancer cell lines such as SK-OV-3, Calu-3, and BT-474, particularly those overexpressing EGFR and HER2, future efforts aim to identify its potential in a wider array of cancer types or even non-oncology indications nih.gov. Preclinical studies are instrumental in evaluating novel anticancer agents and their combinations through both in vitro and in vivo models umgccc.org. The objective is to generate robust data that can translate scientific hypotheses into potential therapeutics, assessing efficacy and pharmacodynamic endpoints umgccc.org. The use of diverse preclinical models, characterized by varying genomic and transcriptomic features, is crucial for improving the translatability of findings from the laboratory to clinical settings nih.gov. This approach helps in predicting drug behavior and efficacy across a broader spectrum of diseases.

Advanced Mechanistic Characterization of Drug-Target Interactions

Advanced mechanistic characterization of this compound's drug-target interactions is essential for optimizing its therapeutic profile. This compound is known to bind to the intracellular domains of EGFR and HER2, exhibiting inhibition constants (Ki) of 3 nM and 13 nM, respectively nih.gov. Its inhibitory concentrations (IC50) in preclinical experiments against human cancer cells overexpressing EGFR and HER2 were 4.1 nM and 0.5 nM, respectively nih.gov.

Table 1: this compound's Preclinical Inhibitory Data nih.gov

TargetIC50 (nM)Ki (nM)
EGFR4.13
HER20.513

Further research aims to precisely delineate the molecular interactions that govern this compound's binding to these kinases. This involves detailed studies on binding affinity and the specific molecular determinants of its interaction idrblab.netmdpi.comnih.gov. Computational methods, such as molecular docking and empirical free energy calculations, are increasingly employed to predict and analyze binding affinities, while molecular dynamics simulations can assess the stability of drug-target complexes mdpi.comnih.govlarvol.comnih.gov. Such detailed characterization can reveal how this compound inhibits receptor phosphorylation and the subsequent downstream signaling pathways that regulate cell proliferation and survival researchgate.net. Understanding these intricate molecular details can also shed light on potential resistance mechanisms and inform strategies to overcome them.

Development of Next-Generation Analogues with Improved Preclinical Profiles

The development of next-generation analogues of this compound with improved preclinical profiles is a significant area of focus. As a quinazoline (B50416) derivative, this compound's structural scaffold provides a basis for chemical modifications aimed at enhancing its therapeutic properties nih.gov. Research in this domain involves the design and synthesis of new compounds that may exhibit increased potency, enhanced selectivity for specific targets, or improved pharmacokinetic properties larvol.com. For instance, similar efforts have been made with other EGFR inhibitors, such as Erlotinib and Icotinib (B1223), where derivatives were developed to improve inhibitory activity against drug-resistant cell lines, including those with triple mutations larvol.com. By systematically exploring structure-activity relationships, researchers can optimize this compound analogues to potentially overcome acquired resistance mechanisms, improve bioavailability, or reduce off-target effects, thereby leading to compounds with superior preclinical profiles.

Role of Systems Biology and Network Pharmacology in Understanding this compound Activity

Systems biology and network pharmacology play a crucial role in comprehensively understanding this compound's activity within complex biological systems. EGFR and HER2 signaling pathways are integral to fundamental cellular processes including growth, proliferation, differentiation, and migration nih.gov. Activation of EGFR, for example, triggers a cascade of intracellular signaling pathways, including the RAS-RAF-MEK-ERK, PI3 kinase-AKT, PLCgamma-PKC, and STATs modules idrblab.net.

Network pharmacology approaches allow for the integration of diverse datasets to map drug-target interactions within broader biological networks, providing a holistic view of this compound's impact on cellular pathways drugbank.com. This can help identify not only direct targets but also indirect effects and potential synergistic interactions with other pathways or compounds. Analyzing genetic alterations within HER2-related signaling networks has already shown associations with patient outcomes, highlighting the utility of a systems-level perspective researchgate.net. By applying these methodologies, researchers can uncover novel targets, predict effective drug combinations, and identify biomarkers that predict response or resistance to this compound, thereby optimizing its therapeutic application.

Integration of Preclinical Data for Translational Research Hypotheses

The integration of preclinical data is paramount for generating robust translational research hypotheses and facilitating the progression of this compound from the laboratory to clinical application. Translational research aims to bridge the gap between basic scientific discoveries and their application in human health, involving the seamless flow of information between preclinical and clinical studies bms.comleicabiosystems.com. The adequacy of preclinical evidence is a key determinant for advancing to first-in-human clinical trials acmedsci.ac.uk.

Effective bidirectional exchange of evidence across the preclinical-clinical boundary is crucial for successful clinical progression acmedsci.ac.uk. This involves utilizing highly predictive preclinical experimental models and feeding insights from clinical research back into preclinical studies to refine target selection and identify relevant biomarkers nih.govacmedsci.ac.uk. Biomarkers are vital tools for understanding the pharmacodynamics of a drug, its mechanism of action in the human body, and factors that may influence its effectiveness bms.com. Advanced computational tools, including artificial intelligence (AI) and machine learning, are increasingly employed to analyze vast preclinical and clinical datasets, enabling the identification of patterns, correlations, and novel biomarker candidates crownbio.com. The strategic integration of preclinical data ultimately aims to identify and validate novel therapeutic targets, thereby increasing the probability of success in drug development and paving the way for the next generation of precision medicines bms.com.

Q & A

Basic Research Questions

Q. How can the PICOT framework be applied to design a clinical study evaluating Cipatinib’s efficacy in a specific patient population?

  • Methodological Answer : Use the PICOT framework to define:

  • Population (e.g., metastatic NSCLC patients with ALK mutations),
  • Intervention (this compound at a defined dose),
  • Comparison (standard therapy like chemotherapy or another ALK inhibitor),
  • Outcome (progression-free survival, objective response rate),
  • Time (e.g., 12-month follow-up).
    Example research question: "In ALK-positive NSCLC patients (P), does this compound (I) compared to Alectinib (C) improve 12-month progression-free survival (O) over a 24-month period (T)?" .

Q. What experimental variables should be prioritized in preclinical studies investigating this compound’s mechanism of action?

  • Methodological Answer : Key variables include:

  • Independent variable : this compound concentration/dosage.
  • Dependent variables : Tumor cell apoptosis rates, phosphorylation levels of ALK/ROS1 targets.
  • Controlled variables : Cell culture conditions, genetic background of cell lines.
    Use dose-response assays and Western blotting to quantify target inhibition .

Q. How can researchers ensure ethical compliance when designing clinical trials involving this compound?

  • Methodological Answer : Follow guidelines for:

  • Informed consent processes (disclosing potential side effects like hepatotoxicity),
  • Inclusion/exclusion criteria (e.g., excluding patients with pre-existing liver conditions),
  • Data safety monitoring boards for adverse event tracking.
    Reference protocols from institutional review boards (IRBs) and regulatory agencies (e.g., FDA/EMA) .

Advanced Research Questions

Q. How can contradictory data on this compound’s resistance mechanisms be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis to reconcile discrepancies:

Identify conflicting studies (e.g., resistance linked to ALK mutations vs. bypass signaling pathways).

Compare methodologies : Assess differences in cell models (e.g., patient-derived vs. engineered cell lines) or dosing regimens.

Apply statistical tests (e.g., heterogeneity analysis via I² statistic) to quantify variability.
Example table for data synthesis:

StudyResistance MechanismModel SystemKey Finding
AALK L1196M mutationIn vitroReduced drug binding
BEGFR upregulationPDX modelBypass signaling

.

Q. What strategies improve the reliability of predictive biomarkers for this compound response in heterogeneous tumor samples?

  • Methodological Answer : Use multi-omics approaches:

  • Genomic profiling : NGS to detect ALK/ROS1 rearrangements.
  • Proteomic validation : IHC or mass spectrometry to confirm target expression.
  • Spatial transcriptomics : Map tumor heterogeneity in biopsy samples.
    Validate findings in independent cohorts to reduce false positives .

Q. How can the FINER criteria assess the feasibility of a this compound combination therapy study?

  • Methodological Answer : Evaluate:

  • Feasibility : Access to patient cohorts and combination drugs (e.g., this compound + immunotherapy).
  • Interesting : Clinical relevance of overcoming resistance.
  • Novel : Unpublished data on synergy mechanisms.
  • Ethical : Risk-benefit analysis for dual therapy.
  • Relevant : Alignment with current trends in precision oncology .

Q. What mixed-methods approaches are suitable for analyzing patient-reported outcomes (PROs) in this compound trials?

  • Methodological Answer : Combine:

  • Quantitative data : PRO questionnaires (e.g., EORTC QLQ-C30) to measure quality of life.
  • Qualitative data : Thematic analysis of patient interviews to explore side effect experiences.
    Triangulate results to identify trends (e.g., fatigue management strategies) .

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